三氟甲磺酸咪唑

描述

Synthesis Analysis

The synthesis of imidazole trifluoromethanesulfonate-related compounds often involves the use of specific reagents and catalysts to facilitate the formation of imidazole rings or to introduce the trifluoromethanesulfonate moiety. For instance, bis(triphenyl)oxodiphosphonium trifluoromethanesulfonate has been used for the enantiospecific synthesis of imidazoline-containing amino acids, which can be easily converted to imidazoles and incorporated into macrolactam analogues of bistratamide H without loss of stereochemical integrity (S. You & J. Kelly, 2004).

Molecular Structure Analysis

The molecular structure of imidazole trifluoromethanesulfonate derivatives and related compounds has been elucidated using techniques such as single crystal X-ray diffraction. These studies reveal insights into the geometry of the imidazole ring, the positioning of the trifluoromethanesulfonate moiety, and the interactions between these components. For example, the crystal structure of imidazolium bis(trifluoromethanesulfonyl)imide salts has been characterized, highlighting the anion-cation interactions and the formation of fluorous layers within the solid-state structure (J. Holbrey, W. Reichert, & R. Rogers, 2004).

Chemical Reactions and Properties

Imidazole trifluoromethanesulfonate and its derivatives participate in a variety of chemical reactions, serving as catalysts, intermediates, or reagents. These compounds have been employed in acylations, cycloisomerizations, and the synthesis of imidazoles under various conditions. Their chemical properties facilitate the formation of complex organic molecules with high efficiency and selectivity. For instance, scandium trifluoromethanesulfonate has been noted for its extremely active Lewis acid catalysis in the acylation of alcohols with acid anhydrides and mixed anhydrides, demonstrating the compound's versatility in facilitating chemical transformations (K. Ishihara, M. Kubota, H. Kurihara, & Hisashi Yamamoto, 1996).

Physical Properties Analysis

The physical properties of imidazole trifluoromethanesulfonate compounds, such as thermal stability, solubility, and phase behavior, play a crucial role in their applicability in different chemical processes. These properties are influenced by the molecular structure and the nature of the ionic liquids formed. Research into the physical-chemical properties of bis(trifluoromethylsulfonyl)imide-based organic salts has suggested possibilities for tuning the properties of ionic liquids by modifying the cation structure, thereby leading to new "designer solvents" (A. Wang, Yang Zhao, Xiaomeng Liu, Liangliang Chang, & X. Xuan, 2016).

Chemical Properties Analysis

The chemical properties of imidazole trifluoromethanesulfonate, including reactivity, catalytic activity, and interaction with various substrates, are foundational to its utility in synthetic chemistry. These properties are exploited in the design of new synthetic pathways, the development of catalytic systems, and the enhancement of reaction efficiencies. For example, the direct methylation or trifluoroethylation of imidazole and pyridine derivatives using specific reagents demonstrates the compound's capacity to facilitate the synthesis of a variety of room-temperature ionic liquids (RTILs) with high yields (Jie Zhang, G. Martin, & D. Desmarteau, 2003).

科学研究应用

重氮转移试剂:相关的化合物咪唑-1-磺酰叠氮化物盐酸盐用作重氮转移试剂,有效地将伯胺转化为叠氮化物,将活化的亚甲基底物转化为重氮化合物 (Goddard-Borger & Stick, 2007).

合成催化剂:离子液体1,3-二磺酸咪唑氢硫酸盐催化1,2,4,5-四取代咪唑的合成,显示了咪唑衍生物在催化中的用途 (Zolfigol et al., 2013).

含咪唑啉的氨基酸合成:与三氟甲磺酸咪唑密切相关的双(三苯基)氧代二膦鎓三氟甲磺酸盐促进了含咪唑啉的氨基酸的对映异构特异性合成 (You & Kelly, 2004).

路易斯酸催化剂:三氟甲磺酸钪作为各种酰基化反应的有效路易斯酸催化剂 (Ishihara et al., 1996).

咪唑合成:使用三氟甲磺酸铟(III)和硫酸镁七水合物的不含溶剂的方法有效地合成了三/四取代咪唑 (Karami et al., 2014).

质子电导率:[Im][TFSI]中中性咪唑的存在增强了质子电导率,证明了其在离子液体中的应用 (Hoarfrost et al., 2012).

理化性质:1-烷基-3-丙腈咪唑离子液体中的磺酸根阴离子影响其密度和粘度,突出了咪唑衍生物在改变离子液体性质中的作用 (Ziyada et al., 2011).

甲基化和三氟乙基化:咪唑衍生物促进了咪唑和吡啶衍生物的直接甲基化和三氟乙基化 (Zhang et al., 2003).

与三氟甲磺酸铀酰反应:1,3-二甲基咪唑-2-亚甲基在三氟甲磺酸铀酰存在下与四氢呋喃反应生成特定化合物,说明了咪唑衍生物与铀酰配合物的反应性 (Oldham et al., 2006).

环化反应:咪唑烷和六氢嘧啶衍生物在三氟甲磺酸中发生环化反应,形成特定的环状结构 (Coustard et al., 2006).

作用机制

Target of Action

Imidazole derivatives have been found to interact with a variety of targets

Mode of Action

Imidazole derivatives are known to exhibit a broad spectrum of biological activities, which can be attributed to the chemical characteristics of their nitrogen atoms .

Biochemical Pathways

Imidazole is a key component in several biochemical pathways. It is a structural moiety of purines and plays a central role in biological catalysis as part of the side-chain of histidine . .

Pharmacokinetics

It’s known that imidazole derivatives are soluble in water and other polar solvents , which may influence their bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties .

Action Environment

The action, efficacy, and stability of Imidazole trifluoromethanesulfonate can be influenced by various environmental factors. For instance, the compound’s solubility in water and other polar solvents may affect its distribution in the body and its interaction with biological targets . .

安全和危害

未来方向

生化分析

Biochemical Properties

Imidazole trifluoromethanesulfonate plays a role in biochemical reactions, particularly in the synthesis of other imidazole derivatives

Cellular Effects

Imidazole derivatives have been shown to exhibit antimicrobial and larvicidal activities

Molecular Mechanism

It is known that imidazole derivatives can inhibit the synthesis of ergosterol, a key component of fungal cell membranes . This suggests that Imidazole trifluoromethanesulfonate may interact with biomolecules and potentially influence enzyme activity and gene expression.

Metabolic Pathways

Imidazole is a key component of several important biological molecules, including the amino acid histidine and the nucleotide bases adenine and guanine .

Transport and Distribution

Imidazole derivatives are known to be soluble in water and other polar solvents , which may influence their distribution within biological systems.

属性

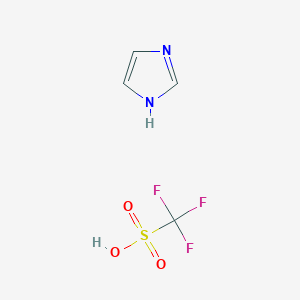

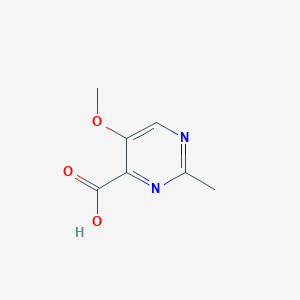

IUPAC Name |

1H-imidazole;trifluoromethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2.CHF3O3S/c1-2-5-3-4-1;2-1(3,4)8(5,6)7/h1-3H,(H,4,5);(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJFONBBNLVENC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN1.C(F)(F)(F)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431575 | |

| Record name | Imidazole trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29727-06-8 | |

| Record name | Imidazole trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazol-3-ium Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

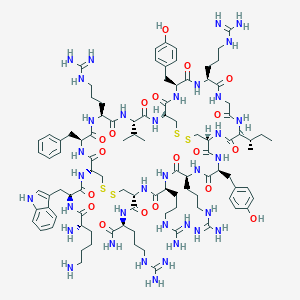

![(4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid](/img/structure/B39882.png)

![N-[25-(1-azabicyclo[2.2.2]octan-3-ylsulfanylmethyl)-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B39894.png)